molecular formula C17H19N5O B6229498 N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide CAS No. 1228354-85-5

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No. B6229498
CAS RN: 1228354-85-5
M. Wt: 309.4
InChI Key:
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Description

The compound “N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals can be used to build the pyrazolo[1, 5-a]pyridine core while introducing a cyano group .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is built through various reactions. For instance, the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is varied and significant due to its biological activities. They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide involves the coupling of a pyrazolo[1,5-a]pyrimidine-5-amine with an ethynylpyridine derivative, followed by the addition of a propan-2-yl group and a carboxamide group.", "Starting Materials": [ "2-aminopyrazolo[1,5-a]pyrimidine-5-carboxylic acid", "4-ethynyl-1,2,3,6-tetrahydropyridine-1-carboxylic acid", "2-bromoethyl trifluoromethanesulfonate", "diisopropylethylamine", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The 2-aminopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is reacted with acetic anhydride and sodium bicarbonate in N,N-dimethylformamide to form the corresponding pyrazolo[1,5-a]pyrimidine-5-acetate.", "The pyrazolo[1,5-a]pyrimidine-5-acetate is then reacted with 2-bromoethyl trifluoromethanesulfonate and triethylamine in N,N-dimethylformamide to form the corresponding pyrazolo[1,5-a]pyrimidine-5-ethyl ether.", "The 4-ethynyl-1,2,3,6-tetrahydropyridine-1-carboxylic acid is reacted with diisopropylethylamine and ethyl acetate to form the corresponding ethynylpyridine derivative.", "The pyrazolo[1,5-a]pyrimidine-5-ethyl ether is then coupled with the ethynylpyridine derivative using palladium-catalyzed cross-coupling reaction to form the desired product.", "Finally, the propan-2-yl group is added to the product using a Grignard reaction with propan-2-ylmagnesium bromide in tetrahydrofuran, followed by the addition of a carboxamide group using acetic anhydride and sodium bicarbonate in water to form N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide." ] }

CAS RN

1228354-85-5

Product Name

N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Molecular Formula

C17H19N5O

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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